8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester 8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16467924
InChI: InChI=1S/C17H23NO4/c1-11-8-13(15(19)21-5)9-12-6-7-18(10-14(11)12)16(20)22-17(2,3)4/h8-9H,6-7,10H2,1-5H3
SMILES:
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

CAS No.:

Cat. No.: VC16467924

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester -

Specification

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name 2-O-tert-butyl 6-O-methyl 8-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
Standard InChI InChI=1S/C17H23NO4/c1-11-8-13(15(19)21-5)9-12-6-7-18(10-14(11)12)16(20)22-17(2,3)4/h8-9H,6-7,10H2,1-5H3
Standard InChI Key XDWKIDCOOWZOSD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 3,4-dihydro-1H-isoquinoline backbone, a partially saturated heterocyclic system that combines aromatic and aliphatic characteristics. Key substituents include:

  • A methyl group at position 8 of the isoquinoline ring.

  • Dicarboxylic acid groups at positions 2 and 6, esterified with tert-butyl (position 2) and methyl (position 6) groups.

This esterification enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.

IUPAC Name and Identifiers

  • IUPAC Name: 2-O-tert-butyl 6-O-methyl 8-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

  • Canonical SMILES: CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

  • InChIKey: XDWKIDCOOWZOSD-UHFFFAOYSA-N

  • PubChem CID: 89992749

The tert-butyl ester group at position 2 introduces steric bulk, which may influence binding interactions in biological targets.

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous isoquinoline derivatives are typically synthesized through:

  • Pictet–Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds to form the tetrahydroisoquinoline core.

  • Esterification: Sequential protection of carboxylic acid groups using tert-butyl and methyl esters under acidic or basic conditions .

Physicochemical Properties

Calculated Properties

PropertyValue
Molecular Weight305.4 g/mol
LogP (Lipophilicity)~2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The tert-butyl ester contributes significantly to the compound’s hydrophobicity, as evidenced by its higher LogP compared to non-esterified isoquinoline analogs.

Spectral Data

While experimental spectra are unavailable, predicted characteristics include:

  • IR Spectroscopy: Strong absorbance bands at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch).

  • NMR: Distinct signals for tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups in the ¹H NMR spectrum.

Biological Activity and Applications

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesPotential Activity
8-Methyl target compoundC₁₇H₂₃NO₄tert-butyl/methyl estersEnzyme inhibition (speculative)
8-Fluoro analog C₁₀H₉FNFluorine substituentAnticancer (in vitro)
Piperidine derivativeC₁₈H₂₅NO₄Methylpiperidine moietyNeuroactive (preliminary)

The tert-butyl ester in the target compound may confer greater metabolic stability compared to analogs with smaller ester groups.

Research Gaps and Future Directions

Unanswered Questions

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Target Identification: High-throughput screening is needed to identify binding partners.

Proposed Studies

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied ester groups to optimize potency.

  • Crystallography: Co-crystallize the compound with candidate enzymes to elucidate binding modes.

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